molecular formula C7H11Br B8067124 (1R,2R,4S)-2-bromobicyclo[2.2.1]heptane CAS No. 2566-14-5

(1R,2R,4S)-2-bromobicyclo[2.2.1]heptane

Cat. No.: B8067124
CAS No.: 2566-14-5
M. Wt: 175.07 g/mol
InChI Key: QXYOAWHKJRWNID-RRKCRQDMSA-N
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Description

(1R,2R,4S)-2-bromobicyclo[2.2.1]heptane is a bicyclic organic compound featuring a bromine atom attached to the second carbon of the bicyclo[2.2.1]heptane ring system. This compound is of interest in various scientific fields due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R,2R,4S)-2-bromobicyclo[2.2.1]heptane typically involves the bromination of bicyclo[2.2.1]heptane. This can be achieved using bromine (Br2) in the presence of a suitable catalyst, such as ferric bromide (FeBr3), under controlled conditions to ensure the formation of the desired stereoisomer.

Industrial Production Methods: On an industrial scale, the production of this compound may involve more sophisticated techniques to ensure high yield and purity. These methods might include the use of continuous flow reactors and advanced purification processes to achieve the desired enantiomeric excess.

Chemical Reactions Analysis

Types of Reactions: (1R,2R,4S)-2-bromobicyclo[2.2.1]heptane can undergo various types of chemical reactions, including:

  • Oxidation: The bromine atom can be replaced by an oxygen-containing functional group.

  • Reduction: The compound can be reduced to remove the bromine atom.

  • Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

  • Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be employed.

  • Substitution: Nucleophiles like sodium iodide (NaI) or ammonia (NH3) can be used.

Major Products Formed:

  • Oxidation: Formation of ketones or carboxylic acids.

  • Reduction: Formation of the corresponding hydrocarbon.

  • Substitution: Formation of various substituted bicyclo[2.2.1]heptanes.

Scientific Research Applications

(1R,2R,4S)-2-bromobicyclo[2.2.1]heptane has several applications in scientific research:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecular architectures.

  • Biology: It can be used as a probe in biological studies to understand enzyme mechanisms.

  • Medicine: It may be utilized in the development of pharmaceuticals, particularly in the design of new drugs.

  • Industry: It finds use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (1R,2R,4S)-2-bromobicyclo[2.2.1]heptane exerts its effects depends on the specific application. For example, in organic synthesis, it may act as an electrophile in substitution reactions. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

(1R,2R,4S)-2-bromobicyclo[2.2.1]heptane can be compared with other similar compounds such as:

  • Bicyclo[2.2.1]heptane: Lacks the bromine atom.

  • 2-bromocyclohexane: Different ring structure.

  • 2-bromomethylcyclopropane: Different structural framework.

These compounds differ in their reactivity and applications, highlighting the uniqueness of this compound.

Properties

IUPAC Name

(1R,2R,4S)-2-bromobicyclo[2.2.1]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11Br/c8-7-4-5-1-2-6(7)3-5/h5-7H,1-4H2/t5-,6+,7+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXYOAWHKJRWNID-RRKCRQDMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2C[C@H]1C[C@H]2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11Br
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701279524
Record name (1R,2R,4S)-2-Bromobicyclo[2.2.1]heptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701279524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2566-14-5, 2534-77-2
Record name (1R,2R,4S)-2-Bromobicyclo[2.2.1]heptane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2566-14-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1R,2R,4S)-2-Bromobicyclo[2.2.1]heptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701279524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Exo-2-bromonorbornane
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